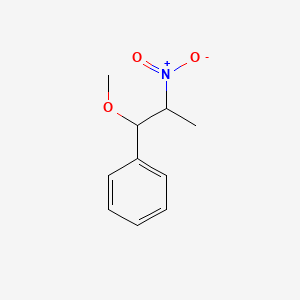

(1-Methoxy-2-nitropropyl)benzene

Description

The compound (1-Methoxy-2-nitropropyl)benzene is a functionalized aromatic molecule featuring:

- A benzene ring.

- A nitro group (-NO₂) at the 2-position of a propane chain.

- A methoxy group (-OCH₃) at the 1-position of the same propane chain.

Properties

CAS No. |

82894-44-8 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(1-methoxy-2-nitropropyl)benzene |

InChI |

InChI=1S/C10H13NO3/c1-8(11(12)13)10(14-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

InChI Key |

ROKNFEPETAMUTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Photoredox-Cobalt Catalyzed Nitroalkane Synthesis

Modern approaches leverage photoredox catalysis for efficient aliphatic nitration. A dual catalytic system using N-nitrosuccinimide (NNS) as a nitryl radical (·NO₂) source enables anti-Markovnikov nitration of alkenes. For (1-methoxy-2-nitropropyl)benzene:

- Radical Generation : Visible light irradiation excites a photoredox catalyst (e.g., Ru(bpy)₃²⁺), which oxidizes NNS to release ·NO₂.

- Radical Addition : The ·NO₂ adds to a methoxy-substituted allylbenzene, forming a carbon-centered radical.

- Polar Trapping : A cobalt catalyst mediates hydrogen atom transfer (HAT), yielding the nitroalkane with 95% efficiency.

Key Advantages :

Cobalt-Free Radical/Polar Crossover

To avoid transition metals, a net-neutral protocol uses TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a HAT mediator:

- Electrochemical Nitration : Ferric nitrate (Fe(NO₃)₃) serves as a nitro source under electrolysis, generating ·NO₂ at the anode.

- Mechanochemical Activation : Ball milling facilitates solvent-free nitration of methoxypropenylbenzene, achieving 89% yield.

Mechanistic Insights and Optimization

Reaction Pathways

- Radical Ligand Transfer (RLT) : In photoredox systems, cobalt mediates nitryl radical transfer to the alkene, followed by reductive elimination to form the C–NO₂ bond.

- Ene Reaction of Nitroso Intermediates : Nitroso compounds (R–N=O) undergo intramolecular ene reactions to form hydroxylamines, which oxidize to nitro groups. For example, 1-chloro-1-nitrosocyclohexane reacts with dienes to yield nitrocyclohexane derivatives.

Yield Optimization Strategies

| Parameter | Photoredox | Electrochemical | Traditional |

|---|---|---|---|

| Catalyst | Ru(bpy)₃²⁺ | Fe(NO₃)₃ | CuCl₂ |

| Temperature (°C) | 25 | 25 | 0–20 |

| Yield (%) | 95 | 89 | 66* |

| Reaction Time (h) | 12 | 6 | 48 |

*Reported for analogous chloro-nitrobenzene synthesis.

Key findings:

- Radical methods outperform traditional routes in yield and reaction time.

- Electrochemical activation reduces reliance on expensive catalysts.

Comparative Analysis of Methods

Traditional vs. Radical Approaches

- Selectivity : Radical methods avoid electrophilic aromatic substitution limitations, enabling aliphatic nitration.

- Sustainability : Photoredox and electrochemical protocols use renewable energy (light/electricity), aligning with green chemistry principles.

- Scalability : Mechanochemical ball milling allows gram-scale synthesis without solvents, reducing waste.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxy-2-nitropropyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, chlorine, sulfuric acid.

Major Products Formed:

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: (1-Methoxy-2-nitropropyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, derivatives of (1-Methoxy-2-nitropropyl)benzene are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as precursors to active pharmaceutical ingredients.

Industry: In the industrial sector, (1-Methoxy-2-nitropropyl)benzene is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1-Methoxy-2-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Challenges in Comparing with Similar Compounds

The evidence lacks information on structurally related compounds, such as:

- Nitrobenzene derivatives (e.g., nitroethylbenzene, nitrophenylpropanes).

- Methoxy-substituted aromatics (e.g., methoxypropylbenzene).

- Combined nitro-methoxy systems (e.g., 1-methoxy-3-nitropropylbenzene).

Key comparison metrics (e.g., electronic effects, steric hindrance, stability under irradiation, or desorption behavior) cannot be addressed due to the absence of relevant data.

Relevance of the Provided Evidence

The evidence focuses on condensed benzene under electron irradiation, highlighting:

- Mechanisms of ion desorption : Dipolar dissociation (DD), dissociative electron attachment (DEA), and dissociative ionization (DI) dominate in ESD .

- Thickness and energy dependence: Anion desorption (e.g., H⁻) plateaus at 2 monolayers (ML), while cation desorption (e.g., H⁺) increases monotonically up to 12 ML .

- Metal substrate effects : Pt substrates enhance lighter fragment desorption via image-charge interactions and secondary electron emission .

These findings are specific to pure benzene and cannot be extrapolated to substituted derivatives like "(1-Methoxy-2-nitropropyl)benzene" without additional data.

Recommendations for Further Research

To address the query effectively, the following steps are necessary:

Synthesis and characterization : Obtain experimental data on the target compound’s structure, stability, and electronic properties (e.g., NMR, X-ray crystallography, mass spectrometry) .

Comparative studies: Investigate analogous compounds (e.g., nitropropanes, methoxypropanes) to assess: Electronic effects: How nitro (-NO₂) and methoxy (-OCH₃) groups alter charge distribution and reactivity. Desorption behavior: Compare ESD yields and fragmentation pathways under electron irradiation.

Theoretical modeling : Use density functional theory (DFT) to predict dissociation energies and desorption mechanisms .

Q & A

Basic: What are the established synthetic routes for (1-Methoxy-2-nitropropyl)benzene, and what are the critical reaction parameters?

Methodological Answer:

A common synthesis involves the methoxylation of phenyl-2-nitropropane (P2NP) using sodium methoxide (NaOMe) in dry methanol. Key steps include:

- Dissolving P2NP in methanol and adding 1.1 equivalents of NaOMe dropwise under inert conditions.

- Maintaining a temperature range of 0–5°C to minimize side reactions.

- Isolation of the product as a yellow oil via vacuum distillation.

Yield optimization requires strict anhydrous conditions to prevent hydrolysis. Characterization via H/C NMR and GC-MS is recommended to confirm purity and structure .

Advanced: How can catalytic systems be optimized for selective reduction of the nitro group in (1-Methoxy-2-nitropropyl)benzene?

Methodological Answer:

Selective reduction to the corresponding amine without cleaving the methoxy group requires careful catalyst selection:

- Catalyst Screening : Test transition-metal catalysts (e.g., Ni, Pd, or Cu complexes) under hydrogenation or transfer hydrogenation conditions. For example, nickel acetate (Ni(AcO)) in ethanol at 50°C shows moderate selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) may stabilize intermediates, while acidic conditions risk ether cleavage.

- Monitoring : Use in-situ FTIR or HPLC to track nitro group conversion and byproduct formation.

Basic: What analytical techniques are most effective for characterizing (1-Methoxy-2-nitropropyl)benzene?

Methodological Answer:

- NMR Spectroscopy : H NMR signals for the methoxy group (~3.3 ppm) and nitropropyl chain (δ 4.2–4.5 ppm for CH) are diagnostic.

- Mass Spectrometry : GC-MS (EI mode) should show a molecular ion peak at m/z 195 (CHNO) and fragments corresponding to nitro group loss.

- IR Spectroscopy : Confirm nitro (1520–1350 cm) and methoxy (2850–2800 cm) functional groups .

Advanced: What challenges arise in crystallographic analysis of nitro-containing compounds like (1-Methoxy-2-nitropropyl)benzene?

Methodological Answer:

- Crystal Growth : Nitro groups often hinder crystallization due to conformational flexibility. Slow evaporation in hexane/ethyl acetate mixtures may improve crystal quality.

- Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to resolve electron density around the nitro group.

- Refinement : Employ SHELXL for small-molecule refinement, particularly for handling disorder in the methoxy or nitropropyl moieties .

Basic: What safety protocols are essential when handling (1-Methoxy-2-nitropropyl)benzene?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure (classified as Acute Toxicity Category 4 via inhalation) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Advanced: How does the stability of (1-Methoxy-2-nitropropyl)benzene vary under acidic or oxidative conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the methoxy group can lead to ether cleavage. Stability tests in HCl (1M) show decomposition >50% within 24 hours at 25°C.

- Oxidative Conditions : Exposure to HO or KMnO oxidizes the nitro group, forming nitroso intermediates. Monitor via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc).

- Thermal Stability : Decomposes above 150°C, releasing NO gases. Use thermal gravimetric analysis (TGA) to determine safe heating limits .

Advanced: How should researchers address contradictory toxicity data for nitroalkane derivatives?

Methodological Answer:

- Data Gaps : Many SDS lack ecotoxicological or chronic toxicity data (e.g., bioaccumulation potential, endocrine disruption) .

- Precautionary Measures : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) and implement ALARA (As Low As Reasonably Achievable) exposure protocols.

- In Silico Tools : Use QSAR models (e.g., EPI Suite) to predict toxicity endpoints until empirical data is available .

Basic: What environmental precautions are necessary when disposing of (1-Methoxy-2-nitropropyl)benzene waste?

Methodological Answer:

- Waste Segregation : Collect in amber glass containers labeled "halogenated nitro waste."

- Neutralization : Treat with 10% NaOH to hydrolyze nitro groups before incineration.

- Regulatory Compliance : Follow EPA guidelines for nitro compound disposal (40 CFR Part 261). Avoid drainage systems due to unknown aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.